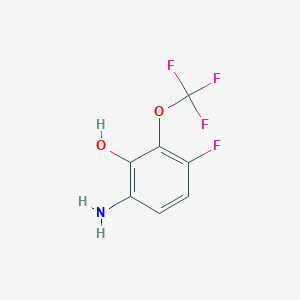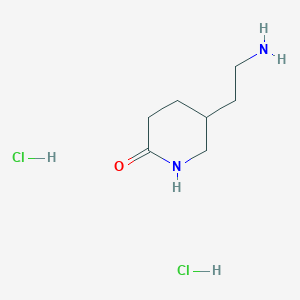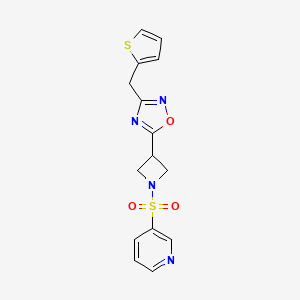
6-Amino-3-fluoro-2-(trifluoromethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Amino-3-fluoro-2-(trifluoromethoxy)phenol” is a chemical compound with the molecular formula C7H5F4NO2 . It contains an amino group (-NH2), a fluoro group (-F), and a trifluoromethoxy group (-OCF3) attached to a phenol ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the amino, fluoro, and trifluoromethoxy groups onto a phenol ring. This could potentially be achieved through a series of substitution reactions, although the exact methods would depend on the specific synthetic route chosen .Molecular Structure Analysis
The molecular structure of this compound would consist of a phenol ring (a six-membered carbon ring with one hydroxyl (-OH) group) with the amino, fluoro, and trifluoromethoxy groups attached at the 6, 3, and 2 positions, respectively .Chemical Reactions Analysis
As a phenol derivative, this compound would likely exhibit similar reactivity to other phenols. This could include reactions of the hydroxyl group (such as esterification or ether formation) or electrophilic aromatic substitution reactions on the phenol ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the amino, fluoro, and trifluoromethoxy groups. For example, the trifluoromethoxy group is highly electronegative, which could influence the compound’s polarity and solubility .Applications De Recherche Scientifique
Fluorinated Building Blocks for Medicinal and Agricultural Chemistry
Research has demonstrated the utility of fluorinated compounds as crucial building blocks in medicinal and agricultural chemistry. For instance, fluoroalkyl amino reagents have been developed for introducing the fluoro(trifluoromethoxy)methyl group into aromatic substrates, including the synthesis of fluorinated pyrazoles. These compounds are important for the development of new drugs and agrochemicals due to their enhanced stability, bioavailability, and activity profiles (Schmitt et al., 2017). Similarly, the synthesis of novel fluorine-substituted α-aminophosphonic acids has been reported, showcasing their potential as antioxidant agents, further highlighting the role of fluorinated compounds in creating more effective and selective therapeutic and agricultural agents (Makki et al., 2018).
Enhancements in Material Sciences
In material science, the synthesis of new fluorinated polymers has been explored for their application in creating materials with superior properties. For example, fluorinated polybenzoxazoles, synthesized from bisphenol AF derivatives, exhibit good thermal stability and potential for advanced material applications due to their unique structural features (Zhang Jun-qing, 2013). Additionally, the development of novel fluorinated epoxy resins demonstrates improved thermal stability, electrical insulating properties, and lower moisture absorption, offering advantages in electronic and aerospace industries (Ge et al., 2011).
Contributions to Analytical and Biochemical Studies
The compound and its derivatives have also found applications in analytical and biochemical studies. For instance, the use of fluoroform as a source of difluorocarbene has been explored in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes, showcasing a method to modify phenols and thiophenols for analytical and synthetic applications (Thomoson & Dolbier, 2013). Additionally, biocatalytic approaches for the trifluoromethylation of unprotected phenols have been developed, providing a mild and efficient method for introducing fluorinated groups into molecules, which is crucial for the development of novel biomolecules and materials (Simon et al., 2016).
Orientations Futures
The study of new phenol derivatives like “6-Amino-3-fluoro-2-(trifluoromethoxy)phenol” is an active area of research, with potential applications in fields like medicinal chemistry and materials science . Future research could explore the synthesis, properties, and potential applications of this compound.
Propriétés
IUPAC Name |
6-amino-3-fluoro-2-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO2/c8-3-1-2-4(12)5(13)6(3)14-7(9,10)11/h1-2,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEWPKKSDVSYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)O)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-fluoro-2-(trifluoromethoxy)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2773785.png)
![(E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2773786.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide](/img/structure/B2773789.png)
![2-[(2-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2773790.png)


![4-(3-Chloro-2-methylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid](/img/structure/B2773793.png)

![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid](/img/structure/B2773795.png)


![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2773801.png)

![N-(5-chloro-2-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2773804.png)